Both forms have applications in scientific research, but the most common use is as an intermediate in the synthesis of lipoic acid (also known as thioctic acid).
Lipoic acid is a naturally occurring compound with antioxidant properties PubChem, CID 60003. It plays a role in cellular metabolism and is being investigated for its potential health benefits in various conditions, including heart disease, diabetes, and liver disease National Institutes of Health, Lipoic Acid.
6,8-Dichloro-octanoate serves as a key starting material in the synthetic pathway for lipoic acid. The specific process can vary, but it typically involves converting the 6,8-dichloro-octanoic acid or its ester form into other intermediates before final cyclization to form the lipoic acid ring Google Patents, CN105693510A: .
6,8-Dichloro-octanoate, also known as ethyl 6,8-dichlorooctanoate, is an organic compound characterized by the presence of two chlorine atoms at the 6th and 8th carbon positions of the octanoate chain. Its chemical formula is , and it has significant industrial and biological relevance. This compound is typically used as an intermediate in the synthesis of various chemical products, including lipoic acid, and is noted for its toxicological properties.
Currently, there is no well-established information regarding the specific mechanism of action of 6,8-dichloro-octanoate in biological systems.
The primary reactions involving 6,8-dichloro-octanoate include:
6,8-Dichloro-octanoate exhibits notable biological activities:
Several methods exist for synthesizing 6,8-dichloro-octanoate:
6,8-Dichloro-octanoate finds utility in various fields:
Several compounds share structural or functional similarities with 6,8-dichloro-octanoate. Below is a comparative overview:
Compound Name | Structure | Unique Features |
---|---|---|
Octanoic Acid | Non-chlorinated fatty acid; widely used in food. | |
6-Chloro-octanoic Acid | Contains one chlorine atom; less toxic than 6,8-dichloro variant. | |
8-Chloro-octanoic Acid | Contains one chlorine atom; similar applications but lower toxicity. | |
Lipoic Acid | Biologically active compound; synthesized from intermediates like 6,8-dichloro-octanoate. |
The uniqueness of 6,8-dichloro-octanoate lies in its dual chlorination at specific carbon positions which significantly alters its chemical reactivity and biological activity compared to its non-chlorinated counterparts.